Sitafloxacin

Descripción general

Descripción

La sitafloxacina es un antibiótico fluoroquinolónico que ha demostrado ser prometedor en el tratamiento de diversas infecciones bacterianas. Fue identificada por Daiichi Sankyo Co., que también sacó al mercado la ofloxacina y la levofloxacina. La sitafloxacina se comercializa actualmente en Japón bajo el nombre comercial Gracevit . Es conocida por su amplia actividad antibacteriana y es particularmente eficaz contra las bacterias Gram-positivas y Gram-negativas .

Métodos De Preparación

La síntesis de la sitafloxacina implica varios pasos, comenzando con la reacción del ácido 2,4,5-trifluoro-3-clorobenzoico con cloruro de oxalilo para formar un intermedio de cloruro de acilo. Este intermedio se somete a reacciones de esterificación, sustitución, ciclación y desprotección para producir sitafloxacina . La producción industrial de la sitafloxacina implica pasos similares, pero se optimiza para obtener rendimientos y pureza más altos. Las condiciones de reacción suelen incluir el uso de disolventes como diclorometano y reactivos como trietilamina e hidróxido de sodio .

Análisis De Reacciones Químicas

Condensation and Hydrolysis

- Initial Intermediate Formation : Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reacts with triethylorthoformate and (1R,2S)-cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt under sodium hydride conditions .

- Hydrolysis : The ester group undergoes acidic hydrolysis (HCl) to yield a carboxylic acid intermediate .

Cyclopropane Ring Formation

- Noyori Hydrogenation : Chiral intermediates like (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate are synthesized via asymmetric hydrogenation using Ru-BINAP catalysts, achieving high enantiomeric excess (ee >98%) .

- Reduction Steps : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones to secondary alcohols during intermediate preparation .

Deprotection and Finalization

- Benzyl Group Removal : Palladium on carbon (Pd/C) catalyzes hydrogenolysis to cleave benzyl protecting groups .

- Recrystallization : Final purification uses ethanol-acetic acid-water (4–6:0.5–1:1–2 v/v) to yield crystalline this compound hydrate .

Photodegradation Reactions

This compound undergoes photolysis under UV light via two mechanisms:

Type II Photooxygenation

- Reaction with Singlet Oxygen (¹O₂) : Forms a dioxetan intermediate, which hydrolyzes into:

Halide Ion Effects

| Condition | Photodegradation Pathway | Major Product |

|---|---|---|

| Cl⁻ present | Suppressed dechlorination | Stabilized C–Cl bond |

| Br⁻ present | Bromine substitution at C8 | 8-Bromo-sitafloxacin |

Substitution

- C8 Chlorine Replacement : Bromide ions displace chlorine at the C8 position under photolytic conditions, forming 8-bromo derivatives .

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Quinoline ring hydroxylation |

| Reduction | NaBH₄, LiAlH₄ | Alcohol intermediates |

Enzyme Interaction and Inhibitory Effects

This compound’s dual inhibition of DNA gyrase and topoisomerase IV correlates with its stereochemistry:

Stereochemical Impact

| Isomer | DNA Gyrase IC₅₀ (μg/ml) | Topoisomerase IV IC₅₀ (μg/ml) |

|---|---|---|

| This compound | 0.78 | 0.56 |

| DU-6856 | 1.56 | 1.12 |

| DU-6857 | 6.25 | 4.50 |

| DU-6858 | 6.25 | 4.50 |

| Data adapted from antibacterial assays . |

- Key Insight : The cis-1R,2S-fluorocyclopropyl group enhances binding to bacterial enzymes, while C7 substituents (5-azaspiro[2.4]heptane) improve Gram-positive activity .

Yield Enhancement

- Catalytic Hydrogenation : Ru-BINAP increases ee values to >98% .

- Solvent Systems : DMF/acetonitrile (1:3–4 v/v) optimizes cyclization .

Cost Reduction

Stability Challenges

Aplicaciones Científicas De Investigación

Antimicrobial Efficacy

Sitafloxacin exhibits potent activity against a wide range of pathogens, including those resistant to other antibiotics. Its effectiveness has been documented in several studies focusing on different infections.

Respiratory Tract Infections

A significant application of this compound is in treating respiratory tract infections. A population pharmacokinetics and pharmacodynamics study revealed that achieving specific pharmacodynamic targets (AUC/MIC ≥ 100 or C_max/MIC ≥ 5) resulted in over 90% clinical and bacteriological efficacy in patients with respiratory infections .

Table 1: Clinical Efficacy of this compound in Respiratory Infections

Mycoplasma Genitalium Infections

Recent studies have highlighted this compound's effectiveness against Mycoplasma genitalium, particularly in cases resistant to macrolides and other quinolones. A cohort study indicated an overall microbiological cure rate of 87.8% after a 7-day treatment regimen of 200 mg daily . The cure rates varied based on the mutation status of the bacteria, demonstrating its potential as a first-line treatment in specific contexts.

Table 2: Cure Rates for Mycoplasma genitalium Infections

| Mutation Status | Cure Rate (%) |

|---|---|

| Wild Type | 100 |

| parC G248T(S83I) + gyrA WT | 92.9 |

| parC G248T(S83I) + gyrA Mutant | 41.7 |

Bone Infections

This compound has been investigated for its use in treating osteomyelitis, particularly infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Studies involving bisphosphonate-conjugated this compound showed promising results in eradicating MRSA biofilms, which are notoriously difficult to treat . The combination therapy demonstrated enhanced efficacy compared to standard treatments.

Table 3: Efficacy Against MRSA Osteomyelitis

| Treatment Type | Efficacy Observed |

|---|---|

| Standard Care + Bisphosphonate-BCS | High |

| Standard Care + Vancomycin | Low |

Helicobacter pylori Eradication

This compound is also being explored as part of rescue therapies for Helicobacter pylori eradication, especially in patients who have failed previous treatments. Its combination with other antibiotics has shown promise as a third-line option .

Safety Profile

The safety profile of this compound is generally favorable, with adverse effects being relatively mild and manageable. Common side effects include gastrointestinal disturbances, which were reported at a rate of approximately 1.10% in large cohort studies .

Mecanismo De Acción

La sitafloxacina ejerce sus efectos antibacterianos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, enzimas esenciales para la replicación y transcripción del ADN. Al unirse a estas enzimas, la sitafloxacina impide el superenrollamiento y desenrollamiento del ADN bacteriano, lo que lleva a la inhibición de la división celular bacteriana y, en última instancia, a la muerte celular . Los objetivos moleculares de la sitafloxacina son los genes gyrA y parC, que codifican las subunidades de la ADN girasa y la topoisomerasa IV, respectivamente .

Comparación Con Compuestos Similares

La sitafloxacina forma parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como la ciprofloxacina, la levofloxacina y la moxifloxacina. En comparación con estos antibióticos, la sitafloxacina tiene un espectro de actividad más amplio y es más eficaz contra ciertas cepas bacterianas resistentes . Por ejemplo, la sitafloxacina ha mostrado una mayor actividad contra el Staphylococcus aureus resistente a la meticilina (MRSA) y la Escherichia coli resistente a la ciprofloxacina . Su estructura química única, que incluye una parte de amina espirocíclica, contribuye a su actividad antibacteriana mejorada y a la reducción de la susceptibilidad a los mecanismos de resistencia .

Los compuestos similares incluyen:

- Ciprofloxacina

- Levofloxacina

- Moxifloxacina

- Ofloxacina

Las características estructurales únicas y la amplia actividad de la sitafloxacina la convierten en un antibiótico valioso en el tratamiento de diversas infecciones bacterianas.

Actividad Biológica

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including mechanisms of action, clinical efficacy, and specific case studies.

This compound targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play critical roles in DNA replication and transcription:

- DNA Gyrase : Responsible for the supercoiling of DNA, which is vital for DNA replication.

- Topoisomerase IV : Facilitates the separation of replicated DNA strands.

This compound exhibits a balanced inhibitory effect on both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability. This is superior to other fluoroquinolones such as moxifloxacin (IC50 = 6.24) and ciprofloxacin (IC50 = 110) .

The binding of this compound to these enzymes leads to the formation of double-strand breaks in bacterial DNA, resulting in cell death. Its potency is further demonstrated by its ability to significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, achieving reductions of up to 4 log10 and 7 log10 respectively .

In Vitro Efficacy

This compound has shown remarkable in vitro activity against various bacterial strains:

Clinical Efficacy

A meta-analysis evaluated the effectiveness of this compound in treating acute bacterial infections, revealing comparable clinical response rates to other antibiotics across various infections, including complicated urinary tract infections (cUTI) and pneumonia . The findings indicated:

- Similar clinical efficacy at the end of treatment (EOT) compared to standard treatments.

- A microbiological response rate that was statistically comparable across several randomized controlled trials (RCTs).

Case Studies

- Mycoplasma Genitalium Infections : A study involving patients with macrolide-resistant M. genitalium showed that this compound achieved a cure rate of 94% in cases not previously treated with moxifloxacin, highlighting its potential as an effective alternative .

- Elderly Patients : Research suggests that this compound may be particularly beneficial for elderly patients suffering from bacterial infections due to its safety profile and efficacy, warranting further clinical trials .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and potential central nervous system effects typical of fluoroquinolones. However, its use must be carefully considered in populations with specific contraindications.

Propiedades

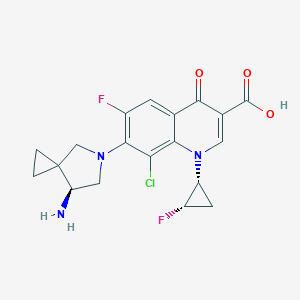

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.